molecular formula C23H30F3N3O2S B1677231 MK-0736 CAS No. 719272-79-4

MK-0736

Cat. No.: B1677231
CAS No.: 719272-79-4
M. Wt: 469.6 g/mol
InChI Key: ORQZQBUNAMJFCY-UHFFFAOYSA-N
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Description

MK-0736 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone involved in various metabolic processes. This compound has been investigated for its potential therapeutic applications in treating conditions such as type 2 diabetes mellitus, obesity, and hypertension .

Preparation Methods

The synthesis of MK-0736 involves several steps, starting with the preparation of key intermediates The synthetic route typically includes the formation of a bicyclo[22The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

MK-0736 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

MK-0736 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the inhibition of 11β-HSD1 and its effects on glucocorticoid metabolism. In biology, this compound is used to investigate the role of cortisol in various physiological processes and diseases .

In medicine, this compound has shown promise in clinical trials for the treatment of type 2 diabetes mellitus, obesity, and hypertension. By inhibiting 11β-HSD1, this compound reduces the conversion of cortisone to cortisol, thereby lowering cortisol levels and improving metabolic parameters such as blood glucose, lipid profile, and blood pressure .

Mechanism of Action

The mechanism of action of MK-0736 involves the selective inhibition of 11β-HSD1, an enzyme responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, this compound reduces the local and systemic levels of cortisol, thereby modulating various metabolic processes. The molecular targets of this compound include the active site of 11β-HSD1, where it binds and prevents the enzyme from catalyzing the conversion of cortisone to cortisol .

Comparison with Similar Compounds

MK-0736 is part of a class of compounds known as 11β-HSD1 inhibitors. Other similar compounds include MK-0916, INCB13739, and BVT2733. Compared to these compounds, this compound has shown unique properties in terms of its selectivity and potency. For instance, while MK-0916 increased low-density lipoprotein cholesterol levels in patients with type 2 diabetes, this compound was found to reduce this parameter in non-diabetic obese patients with hypertension .

Properties

CAS No.

719272-79-4

Molecular Formula

C23H30F3N3O2S

Molecular Weight

469.6 g/mol

IUPAC Name

3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole

InChI

InChI=1S/C23H30F3N3O2S/c1-3-32(30,31)16-6-9-21-10-13-22(14-11-21,15-12-21)20-28-27-19(29(20)2)17-7-4-5-8-18(17)23(24,25)26/h4-5,7-8H,3,6,9-16H2,1-2H3

InChI Key

ORQZQBUNAMJFCY-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F

Canonical SMILES

CCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F

Appearance

Solid powder

Key on ui other cas no.

719272-79-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-0736;  MK 0736;  MK0736.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl amide 11-9 (0.470 g, 1.56 mmol) was dissolved in anhydrous methylene chloride (5 mL) and treated with oxalyl chloride (2M in methylene chloride, 1.56 mL, 3.12 mmol) and DMF (2 drops). The solution was stirred at room temperature for 1 h, then solvent removed by evaporation under reduced pressure. The residue was redissolved in anhydrous toluene (7 mL) and treated with 5[2-(trifluoromethyl)phenyl]1H-tetrazole (368 mg, 1.72 mmol). The mixture was refluxed for 18 h. The reaction was cooled to room temperature and the precipitate was filtered and washed to give 300 mg of crude product as the HCl salt. The salt was taken up in methylene chloride/1N HCl and the aqueous layer was washed with two additional portions of methylene chloride. The organic layers were combined and evaporated and the residue was chromatographed by flash silica gel chromatography. Elution was carried out with a gradient ranging from 0 to 5% methanol/methylene chloride. The appropriate fractions were combined and evaporated to give 3-{4-[3-(ethylsulfonyl)propyl]bicyclo[2.2.2]oct-1-yl}-4methyl-5-[2-(trifluoromethyl)phenyl]-4H -1,2,4-triazole (11-10) as a white powder.
Name
Methyl amide
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
368 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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